Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate
Overview
Description
Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate is a synthetic organic compound . It has a molecular weight of 244.21 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C12H11F3O2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 286.4±40.0 °C and a predicted density of 1.202±0.06 g/cm3 .Scientific Research Applications
Synthesis of Quinoline Derivatives : Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, related to Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate, have been used in synthesizing quinoline derivatives. These derivatives were produced through intramolecular cyclization, yielding substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Synthesis of Trifluoromethylpyrrolidines : Ethyl (E)-4,4,4-trifluorobut-2-enoate has been used in the synthesis of trifluoromethylpyrrolidines. This process involves a cycloaddition reaction with metallo-azomethine ylides, leading to a range of substituted trifluoromethylpyrrolidines (Bonnet-Delpon, Chennoufi, & Rock, 2010).
Chemoselectivity in Synthesis : Studies have explored the chemoselectivity in reactions involving ethyl 4,4,4-trifluoroacetoacetate (a close relative of this compound). This research allowed the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and related compounds, which were then cyclized to form quinolinones (Berbasov & Soloshonok, 2003).
Synthesis of Fluorofuran Derivatives : this compound has been utilized in the synthesis of fluorofuran derivatives. This involves photoisomerization and cyclisation processes, leading to the formation of novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Stereoselective Construction of Functional Dienes : This compound has also been used in the stereoselective construction of functional dienes containing a trifluoromethyl group. The Stille cross-coupling of Ethyl 4,4,4-trifluoro-3-iodobutenoate with alkenyltin or alkynyltin reagents was key in this process (Prié, Thibonnet, Abarbri, Duchěne, & Parrain, 1998).
Mechanism of Action
Mode of Action
It has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests that it may interact with these complexes in a specific manner, leading to changes in their structure or function.
Biochemical Pathways
Its role in the insertion reaction with cyclometalated iridium and rhodium complexes suggests that it may influence pathways involving these complexes .
Result of Action
Its use in studying the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes suggests that it may influence the behavior of these complexes .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHGJYJJUSAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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